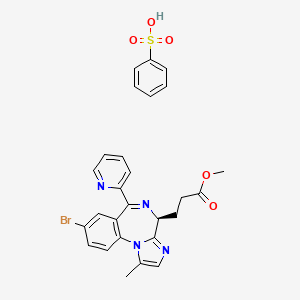

Remimazolam (benzenesulfonate)

Übersicht

Beschreibung

Remimazolam-Besylat ist ein wasserlösliches, ultra-kurzwirksames intravenöses Benzodiazepin. Es wurde für die Anwendung als Allgemeinanästhetikum und zur Sedierung bei Verfahren in verschiedenen Regionen zugelassen, darunter die Vereinigten Staaten, Europa, Japan, Südkorea und China . Remimazolam-Besylat verstärkt die Aktivität des γ-Aminobuttersäure-A-Rezeptors, was zu einer Hyperpolarisation der Zellmembran und einer Hemmung der neuronalen Aktivität führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Remimazolam-Besylat umfasst mehrere Schritte, beginnend mit dem Alkohol-Zwischenprodukt (BHDP). Der Prozess beinhaltet die Oxidation unter Verwendung von Pyridinsulfurtrioxidkomplex als Oxidationsmittel, gefolgt von der Cyclisierung zur Gewinnung von Remimazolam, ohne das Keton-Zwischenprodukt (BODP) zu isolieren . Eine andere Methode beinhaltet die Lyophilisation zur Herstellung von stabilem amorphem Remimazolam-Besylat .

Industrielle Produktionsmethoden: Die industrielle Produktion von Remimazolam-Besylat erfordert eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise eine kontinuierliche Infusion und eine sorgfältige Überwachung der Temperatur, des Drucks und des pH-Werts, um die Reaktion zu optimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of remimazolam besylate involves several steps, starting from the alcohol intermediate (BHDP). The process includes oxidation using pyridine sulfur trioxide complex as an oxidizing agent, followed by cyclization to obtain remimazolam without isolating the ketone intermediate (BODP) . Another method involves lyophilization to prepare stable amorphous remimazolam besylate .

Industrial Production Methods: Industrial production of remimazolam besylate requires stringent control of reaction conditions to ensure high yield and purity. The process typically involves continuous infusion and careful monitoring of temperature, pressure, and pH levels to optimize the reaction .

Analyse Chemischer Reaktionen

Step 1: Formation of Remimazolam Base

The synthesis begins with the reaction of intermediate compound Methyl 3-[(4S)-8-bromo-1-methyl-6-(pyridin-2-yl)-4H-imidazo[1,2-a] benzodiazepin-4-yl]propanoate (Formula IV) with an amino ketal compound (e.g., 1-amino-2,2-dimethoxypropane) in the presence of triflic anhydride. This step avoids hazardous reagents like Dess-Martin periodinane (DMP), improving safety and yield .

Step 2: Cyclization and Deprotection

The intermediate undergoes acid-catalyzed deprotection of the ketal group followed by cyclization to form the imidazobenzodiazepine core structure .

Step 3: Salt Formation

The free base of remimazolam is converted to the benzenesulfonate salt via reaction with benzenesulfonic acid. For example:

-

Reactants : Remimazolam base (20.0 g), acetone (300 mL), benzenesulfonic acid (10.5 g).

-

Conditions : Stirring at 20–25°C for 2 hours.

| Reaction Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Base synthesis | Formula IV + amino ketal compound | Triflic anhydride, 25°C | Remimazolam intermediate | >80% |

| Cyclization | Intermediate + HCl | Acidic, 40–60°C | Remimazolam free base | 95% |

| Salt formation | Remimazolam base + benzenesulfonic acid | Acetone, 20–25°C | Remimazolam benzenesulfonate | 90% |

Metabolic Reactions

Remimazolam benzenesulfonate undergoes rapid hydrolysis via tissue esterases, primarily carboxylesterase-1 (CES1) in the liver, producing the inactive metabolite CNS7054 (Figure 1) .

Key Features:

-

Hydrolysis : The carboxylic ester group in remimazolam is cleaved, forming CNS7054, which has 300-fold lower affinity for GABA<sub>A</sub> receptors .

-

Independence from CYP450 : Unlike midazolam, remimazolam bypasses cytochrome P450 enzymes, minimizing drug-drug interactions .

-

Excretion : CNS7054 is further glucuronidated and hydroxylated before renal excretion .

Comparative Reactivity with Other Benzodiazepines

Stability and Degradation

-

pH Sensitivity : Remimazolam benzenesulfonate is stable in neutral to slightly acidic conditions but degrades in strongly alkaline environments.

-

Thermal Stability : Decomposition occurs above 100°C, forming brominated byproducts .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Remimazolam is a novel benzodiazepine drug with an ultra-short duration of action, used intravenously for sedation and general anesthesia . It has been approved for clinical use since 2020 in Japan and boasts properties such as rapid onset, controllable sedation, and minor impact on respiration and circulation . Remimazolam functions by modulating γ-aminobutyric acid type A (GABAA) receptors to produce sedative effects . It is rapidly converted into an inactive metabolite by tissue esterase enzymes . If required, the effects of remimazolam can be reversed through the administration of flumazenil .

Scientific Research Applications

Remimazolam and its benzenesulfonate form have been investigated for various clinical applications, with research focusing on their effectiveness and safety in different scenarios.

General Anesthesia: Studies have explored the use of remimazolam for general anesthesia. Research indicates that an induction dosage of 0.2 mg/kg/min and a maintenance dose of 1 mg/kg/h could be efficacious for general anesthesia . When compared to midazolam, remimazolam has demonstrated greater sedation and quicker recovery .

Procedural Sedation: Remimazolam has been utilized in endoscopic procedures . Studies have assessed the use of remimazolam in patients undergoing gastrointestinal procedures such as colonoscopy, endoscopy, and bronchoscopy . Adequate sedation was achieved in the majority of subjects, and sedation could be rapidly reversed within 1 minute with flumazenil. Subjects also recovered with a median time of less than 10 minutes, and no serious adverse events were reported with the use of the drug .

Cardiac Surgery: Remimazolam benzenesulfonate has been evaluated in cardiac surgery patients under general anesthesia . Compared with propofol, remimazolam benzenesulfonate benefited cardiac surgery patients under general anesthesia by reducing hemodynamic fluctuations . It can also influence the surgical stress response and respiratory function, thereby reducing anesthesia-related adverse reactions .

Combined with Other Anesthetics: The clinical application of remimazolam benzenesulfonate combined with esketamine in endoscopic retrograde cholangiopancreatography (ERCP) has been explored . The combination of remimazolam benzenesulfonate and esketamine could maintain the stability of hemodynamics among the patients more effectively .

Painless Induced Abortion: Some researchers applied remimazolam benzenesulfonate combined with propofol in painless induced abortion . The results demonstrated a low incidence of injection pain, mild inhibition of respiratory circulation, and higher quality of awakening .

Data Tables

Limited data tables are available within the search results. However, the study comparing remimazolam benzenesulfonate and esketamine to fentanyl and propofol during ERCP provides some data points :

| Measurement | Remimazolam Benzenesulfonate + Esketamine | Fentanyl + Propofol |

|---|---|---|

| Mean Arterial Pressure (MAP) | Maintained stability more effectively | Greater reduction |

| Heart Rate (HR) | Higher at T4 | Lower at T4 |

| Respiratory Rate (RR) | Higher at T4 | Lower at T4 |

| Oxygen Saturation (SpO2) | Higher at T4 | Lower at T4 |

| Awakening Time | Lower | Higher |

| Incidence of Adverse Reactions | Lower | Higher |

Case Studies

- ERCP Procedures: A study involving 92 patients undergoing ERCP compared remimazolam benzenesulfonate combined with esketamine to fentanyl and propofol . The remimazolam/esketamine group showed statistically significant differences in MAP compared to baseline, higher HR and RR at the postoperative awakening stage (T4), and better SpO2 levels . The remimazolam/esketamine group also had shorter awakening times, lower pain scores, and fewer instances of bradycardia, nausea, vomiting, and chills .

- Cardiac Surgery: Research has demonstrated that remimazolam benzenesulfonate can be beneficial in cardiac surgery by reducing hemodynamic fluctuations compared to propofol . Additionally, the use of remimazolam benzenesulfonate was associated with fewer adverse reactions .

- Colonoscopy: A study by Worthington et al. assessed the use of remimazolam in volunteers undergoing colonoscopy . Adequate sedation for colonoscopy was achieved in 33 of 44 subjects and observed that sedation could be rapidly reversed within 1 minute with flumazenil . In addition, after the procedure, subjects recovered with a median time of <10 minutes . Finally, no serious adverse events were reported with the use of the drug .

Wirkmechanismus

Remimazolam besylate enhances the activity of γ-amino-butyric acid A receptors, leading to cell membrane hyperpolarization and inhibition of neural activity . This action results in sedation and anesthesia. The compound is designed to incorporate a carboxylic ester moiety into the benzodiazepine core, making it a substrate for non-specific tissue esterase enzymes . This design allows for rapid hydrolysis and elimination of the drug .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Midazolam

- Propofol

- Etomidat

- Remifentanil

Vergleich: Remimazolam-Besylat ist durch seine ultra-kurzwirksame Natur und die schnelle Hydrolyse durch unspezifische Gewebsesterase-Enzyme einzigartig . Im Vergleich zu Midazolam hat Remimazolam-Besylat einen schnelleren Wirkungseintritt und -abklang . Im Gegensatz zu Propofol verursacht Remimazolam-Besylat weniger hämodynamische Instabilität und Atemdepression . Etomidat und Remifentanil sind ebenfalls kurzwirksame Anästhetika, aber Remimazolam-Besylat bietet ein vorhersehbareres pharmakokinetisches Profil und ein geringeres Risiko für Nebenwirkungen .

Biologische Aktivität

Remimazolam benzenesulfonate is an ultra-short-acting sedative and anesthetic agent belonging to the benzodiazepine class. It has garnered significant attention due to its rapid onset, short duration of action, and favorable safety profile. This article delves into its biological activity, pharmacological properties, clinical applications, and comparative studies with other anesthetics such as propofol.

Pharmacological Mechanism

GABA Receptor Interaction

Remimazolam functions primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. By binding to this receptor, it enhances the influx of chloride ions, leading to hyperpolarization of neuronal membranes and subsequent inhibition of neuronal activity . This mechanism underlies its sedative, anxiolytic, and amnesic effects.

Metabolism

One of the key advantages of remimazolam is its metabolism. It is rapidly hydrolyzed by tissue esterases into an inactive metabolite (CNS7054), making it independent of liver and kidney function for clearance. This characteristic allows for predictable pharmacokinetics and minimizes the risk of drug accumulation .

Clinical Applications

Remimazolam has been evaluated in various clinical settings, particularly in anesthesia for surgical procedures. Its effectiveness has been compared to traditional agents like propofol.

Case Studies

-

Cardiac Surgery

A study involving 80 patients undergoing cardiac surgery demonstrated that remimazolam resulted in fewer hemodynamic fluctuations compared to propofol. Parameters such as mean arterial pressure and cardiac index were significantly better maintained in the remimazolam group during critical phases of surgery . Additionally, recovery times were shorter, with fewer adverse reactions reported. -

Endoscopic Procedures

In a clinical trial assessing the combination of remimazolam and esketamine for endoscopic retrograde cholangiopancreatography (ERCP), the results indicated high safety and efficacy profiles. The incidence of injection pain was notably lower with remimazolam . -

General Anesthesia

A meta-analysis highlighted that remimazolam significantly reduced the incidence of hypotension (69%) and bradycardia (75%) compared to propofol during general anesthesia, making it particularly suitable for patients with compromised cardiovascular function .

Comparative Efficacy and Safety

| Parameter | Remimazolam | Propofol |

|---|---|---|

| Onset Time | ~1 min | ~30 sec |

| Duration of Action | ~30 min | ~5-10 min |

| Hypotension Incidence | 5% | 17% |

| Bradycardia Incidence | 3% | 12% |

| Injection Pain | Lower incidence | Higher incidence |

| Recovery Time | Shorter (~6 min) | Longer (~12 min) |

Research Findings

Recent studies have underscored remimazolam's unique profile as a "soft drug," characterized by its rapid onset and offset properties without significant residual effects post-infusion . The drug's design allows for a linear pharmacokinetic relationship with dosage, offering flexibility in titration during procedures.

Eigenschaften

IUPAC Name |

benzenesulfonic acid;methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O2.C6H6O3S/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21;7-10(8,9)6-4-2-1-3-5-6/h3-6,8,10-12,17H,7,9H2,1-2H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTKNJZIWGTNTE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)OC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001415-66-2 | |

| Record name | Remimazolam besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001415662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazol[1,2-a][1,4]benzodiazepin-4-yl] propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMIMAZOLAM BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/280XQ6482H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does remimazolam besylate exert its sedative and anesthetic effects?

A1: Similar to other benzodiazepines, remimazolam besylate acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. [] This interaction enhances the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedation, anxiolysis, and muscle relaxation. []

Q2: What is the molecular formula and weight of remimazolam besylate?

A2: The molecular formula of remimazolam besylate is C21H21N4O3S•C6H6O3S, and its molecular weight is 580.67 g/mol. []

Q3: Has research explored the interaction between remimazolam besylate and human serum albumin?

A3: Yes, studies employing fluorescence, circular dichroism spectroscopy, and isothermal titration calorimetry have investigated the interaction between remimazolam and human serum albumin (HSA). These studies indicate a strong binding affinity driven by van der Waals forces and hydrogen bonds, suggesting potential implications for the compound's pharmacokinetic profile. []

Q4: Are there compatibility concerns regarding the administration of remimazolam besylate?

A4: A reported case highlighted the incompatibility of remimazolam besylate with Ringer's acetate infusion. The mixture resulted in precipitate formation, identified as remimazolam, which caused occlusion of the intravenous catheter. This incompatibility appears to be influenced by the pH and concentration of the infusion solution. []

Q5: What makes remimazolam besylate's pharmacokinetic profile unique compared to other benzodiazepines?

A5: Remimazolam besylate undergoes rapid hydrolysis by non-specific tissue esterases to form an inactive carboxylic acid metabolite (CNS7054X). [, ] This organ-independent metabolism results in a fast onset and offset of action, distinguishing it from other benzodiazepines like midazolam, which rely on hepatic metabolism. [, ]

Q6: How is remimazolam besylate typically administered, and what is its elimination half-life?

A6: Remimazolam besylate is administered intravenously. Its elimination half-life is approximately 1 hour, contributing to its desirable short-acting profile. []

Q7: Have there been studies investigating the influence of genetic factors on remimazolam pharmacokinetics?

A7: A study explored the impact of vitamin D receptor (VDR), cytochrome P450 3A, and cytochrome P450 oxidoreductase genetic polymorphisms on remimazolam pharmacokinetics in healthy Chinese volunteers. Results suggested that VDR genetic variations might influence the pharmacokinetic profile of remimazolam in this population. []

Q8: What are the main advantages of remimazolam besylate compared to other sedative agents like propofol?

A8: Clinical trials and studies highlight several advantages of remimazolam besylate over propofol, including:

- Reduced Hemodynamic Fluctuations: Remimazolam besylate demonstrates a reduced likelihood of causing significant drops in blood pressure and heart rate compared to propofol. [, , , ]

- Less Respiratory Depression: Studies indicate that remimazolam besylate is associated with a lower incidence of respiratory depression compared to propofol, making it a potentially safer option for procedures requiring sedation. [, , ]

- Reduced Injection Pain: Remimazolam besylate administration is associated with less injection pain than propofol, improving patient comfort. [, , ]

- Rapid Recovery: Due to its unique metabolic pathway, remimazolam besylate allows for faster patient recovery times compared to propofol. [, ]

Q9: Can the effects of remimazolam besylate be reversed?

A9: Yes, flumazenil, a benzodiazepine antagonist, can effectively reverse the sedative effects of remimazolam besylate in case of adverse events or to expedite recovery time. [, ]

Q10: Has remimazolam besylate been evaluated for safety and efficacy in specific patient populations?

A10: Research has explored the use of remimazolam besylate in various clinical settings:

- Elderly Patients: Remimazolam besylate has shown promising results in elderly patients, exhibiting faster recovery times compared to propofol in those undergoing gastrointestinal endoscopy. [] Studies also suggest its potential for managing agitated delirium in older patients post-orthopedic surgery. [, ]

- Patients Undergoing Bronchoscopy: Research indicates that remimazolam besylate is a safe and effective sedative for patients undergoing bronchoscopy, with a potentially lower incidence of adverse effects compared to propofol. [, ]

- Patients Undergoing Hysteroscopy: Remimazolam besylate demonstrates efficacy and safety in patients undergoing hysteroscopy, offering potential advantages in terms of sedation depth control and reduced adverse event incidence compared to propofol. [, , , ]

Q11: What are the potential long-term effects of remimazolam besylate?

A11: Further research is needed to fully elucidate the long-term effects of remimazolam besylate. Ongoing studies are investigating its safety profile in long-term sedation for critically ill patients requiring mechanical ventilation. []

Q12: Has remimazolam besylate demonstrated any effects beyond its role as a sedative and anesthetic?

A13: Interestingly, in vitro studies have revealed that remimazolam besylate can inhibit the proliferation and migration of human lung cancer cells while inducing apoptosis. [] This finding suggests avenues for further research into potential anti-cancer properties of the compound, although clinical relevance remains to be determined.

Q13: Have animal models been used to investigate the effects of remimazolam besylate?

A14: Yes, preclinical studies in mice explored the effects of remimazolam on cognitive function and the nervous system. These studies showed that remimazolam could induce sedation, which was reversible and dose-dependent. Notably, remimazolam demonstrated a potentially protective effect on neurological function compared to propofol, as evidenced by reduced P-tau phosphorylation and increased dendritic spine density in the hippocampus. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.